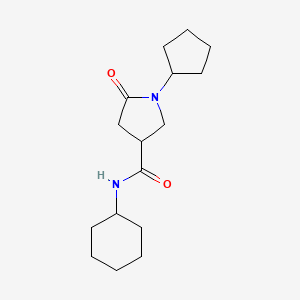
N-cyclohexyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Übersicht
Beschreibung
N-cyclohexyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in recent years due to its potential applications in the field of dentistry. CPP-ACP is a white, odorless, and water-soluble compound that has been shown to possess several beneficial properties, including remineralization of tooth enamel, inhibition of dental caries, and reduction of tooth sensitivity.
Wirkmechanismus
The mechanism of action of CPP-ACP is not fully understood, but it is believed to involve the formation of complexes between the peptide and calcium and phosphate ions. These complexes are thought to enhance the solubility of calcium and phosphate ions, making them more available for uptake into the tooth structure. Additionally, CPP-ACP has been shown to inhibit the activity of proteolytic enzymes that are involved in the breakdown of tooth enamel.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects, including the promotion of remineralization of tooth enamel, inhibition of dental caries, and reduction of tooth sensitivity. Additionally, CPP-ACP has been shown to have antibacterial properties, which may help to prevent the growth of cariogenic bacteria in the oral cavity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-ACP is its ability to promote remineralization of tooth enamel, which may help to prevent the development of dental caries. Additionally, CPP-ACP has been shown to have antibacterial properties, which may help to reduce the risk of oral infections. However, one of the limitations of CPP-ACP is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on CPP-ACP, including the development of new formulations that can be used for the prevention and treatment of dental caries. Additionally, future research may focus on the optimization of CPP-ACP's mechanism of action to enhance its efficacy in promoting remineralization of tooth enamel. Finally, future research may explore the potential applications of CPP-ACP in other areas of medicine, such as wound healing and bone regeneration.
Conclusion:
In conclusion, CPP-ACP is a bioactive peptide that has shown significant potential in the field of dentistry. Its ability to promote remineralization of tooth enamel and inhibit the growth of cariogenic bacteria make it a promising candidate for the prevention and treatment of dental caries. While further research is needed to fully understand its mechanism of action and optimize its use in clinical settings, CPP-ACP represents a promising avenue for future research in the field of dentistry.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively studied for its potential applications in the field of dentistry. Several studies have demonstrated that CPP-ACP can promote remineralization of tooth enamel by enhancing the uptake of calcium and phosphate ions into the tooth structure. Additionally, CPP-ACP has been shown to inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, by disrupting their ability to adhere to tooth surfaces.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15-10-12(11-18(15)14-8-4-5-9-14)16(20)17-13-6-2-1-3-7-13/h12-14H,1-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHLLMDBGDIQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





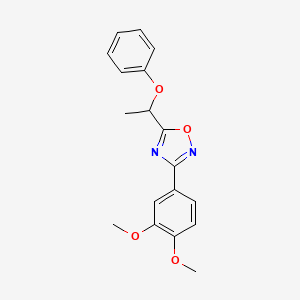
![7-methyl-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4420248.png)
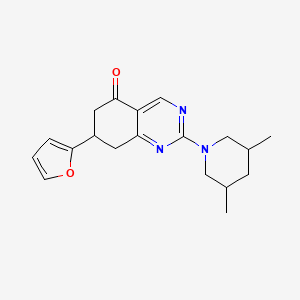
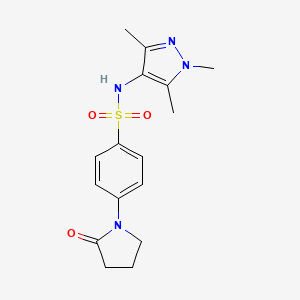
![4-{[(3-methylquinoxalin-2-yl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B4420271.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B4420277.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4420284.png)
![methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4420292.png)

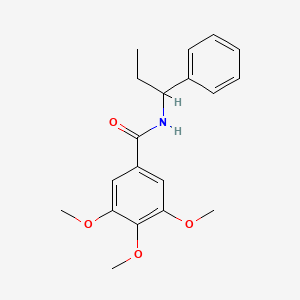
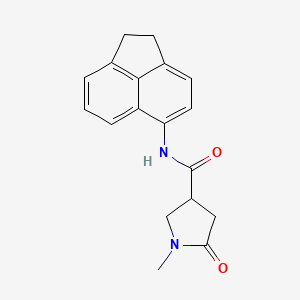
![4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B4420315.png)